(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: . This compound is characterized by its unique structure, which includes an azido group attached to an azetidine ring and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone typically involves the reaction of azetidine with difluorobenzene derivatives under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced techniques such as flow chemistry or continuous processing to ensure efficiency and scalability.
Chemical Reactions Analysis
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the azido group into an amine.
Substitution: Substitution reactions involving the difluorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the azido group.
Substitution: Diverse derivatives of the difluorophenyl group.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing biological activity. The difluorophenyl group may enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone: can be compared with other similar compounds, such as:
Azidothymidine (AZT): Used in antiviral therapy, AZT also contains an azido group but differs in its structure and application.
Difluorophenyl derivatives: Other compounds with difluorophenyl groups may have different biological activities and applications.
Uniqueness: The unique combination of the azido group and difluorophenyl moiety in this compound sets it apart from other compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,6-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)9(7)10(17)16-4-6(5-16)14-15-13/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWJUMRXKBVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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